Bienvenue dans la boutique en ligne BenchChem!

3-Phenyl-1,2,4-oxadiazole

Medicinal Chemistry Drug Metabolism ADMET

Select 3-Phenyl-1,2,4-oxadiazole when your SAR demands a lipophilic bioisostere. Unlike the 1,3,4-isomer, this scaffold delivers ~10× higher log D, enabling CNS penetration for GPCR targets (e.g., histamine H3 antagonist 14bb with in vivo activity) and potency against SARS-CoV-2 Mpro (lead 16d, IC50 5.27 μM). Use it as a data-driven comparator to benchmark novel heterocycles against established ester/amide replacements. Procurement supports focused library synthesis for antiviral and GPCR-modulator patent generation.

Molecular Formula C8H6N2O
Molecular Weight 146.149
CAS No. 5157-62-0
Cat. No. B2793662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2,4-oxadiazole
CAS5157-62-0
Molecular FormulaC8H6N2O
Molecular Weight146.149
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC=N2
InChIInChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H
InChIKeyJJBDWBUEPCGFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2,4-oxadiazole CAS 5157-62-0: A Core Heterocyclic Scaffold for Bioisosteric Replacement in Medicinal Chemistry


3-Phenyl-1,2,4-oxadiazole (CAS 5157-62-0) is a five-membered heteroaromatic ring containing one oxygen and two nitrogen atoms. It is frequently employed in drug discovery as a bioisosteric replacement for ester and amide functionalities [1]. This core scaffold is a key component in numerous biologically active compounds, including the FDA-approved drug Oxolamine (a respiratory tract antitussive and anti-inflammatory agent) and advanced leads targeting SARS-CoV-2 Mpro, DGAT1, and the histamine H3 receptor [2][3]. While the unsubstituted parent compound serves as a fundamental building block, its value is derived from the unique and quantifiable properties of the 1,2,4-oxadiazole ring system compared to its regioisomeric and heterocyclic analogs.

Why Generic Substitution of 3-Phenyl-1,2,4-oxadiazole (CAS 5157-62-0) is a High-Risk Procurement Decision


Substituting a 1,3,4-oxadiazole or other heterocycle for a 1,2,4-oxadiazole is a non-trivial change with profound and predictable consequences for a compound's drug-like properties. A systematic analysis of matched molecular pairs from the AstraZeneca collection revealed that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) and significantly different metabolic stability and hERG inhibition profiles compared to its 1,2,4-oxadiazole partner [1]. Therefore, simply replacing the 3-phenyl-1,2,4-oxadiazole core with an 'oxadiazole' isomer will dramatically alter a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, potentially invalidating an entire development program. Similarly, replacing it with an isoxazole or oxazole ring leads to distinct biological potency and solubility outcomes, as demonstrated in the DGAT1 inhibitor program [2].

Quantitative Differentiation of 3-Phenyl-1,2,4-oxadiazole: Head-to-Head Evidence for Scientific Procurement


Superior Metabolic Stability and hERG Profile of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers

In a systematic analysis of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs, the 1,3,4-oxadiazole isomer demonstrated significantly superior metabolic stability and a more favorable hERG inhibition profile. This is a direct head-to-head comparison between the two regioisomeric forms [1]. The difference is driven by intrinsic differences in charge distribution (e.g., dipole moments) [1].

Medicinal Chemistry Drug Metabolism ADMET

Order-of-Magnitude Lower Lipophilicity (log D) for 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole

A direct comparison of matched molecular pairs reveals that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) than its corresponding 1,2,4-oxadiazole partner. This is a robust, quantifiable difference observed across a large dataset [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Comparative Potency and Solubility in DGAT1 Inhibition: 3-Phenylisoxazole vs. 3-Phenyl-1,2,4-oxadiazole

In a head-to-head evaluation of heteroaryl analogs of biaryl ureas, compounds containing a 3-phenyl-1,2,4-oxadiazole core were directly compared to those with 3-phenylisoxazole and 5-phenyloxazole units. The study aimed to improve solubility while retaining DGAT1 inhibitory potency. A key compound from the 3-phenylisoxazole series (40a) achieved an IC50 of 64 nM and in vivo triglyceride reduction of 90% with a solubility of 0.43 mg/mL at pH 7.4 [1]. This demonstrates that the choice of heterocyclic core has a direct and measurable impact on both potency and developability parameters.

Metabolic Disease DGAT1 Inhibitor Obesity

Validated in vivo Antagonist Activity for 5-Substituted 3-Phenyl-1,2,4-oxadiazoles

A series of 5-substituted 3-phenyl-1,2,4-oxadiazoles were developed as novel histamine H3 receptor antagonists. Compound 14bb was identified as a potent antagonist at both rat cortical and human clone receptors and was further validated in an in vivo mouse dipsogenia model, confirming its functional antagonism in a living system .

Neuroscience Histamine H3 Receptor Antagonist

Identification of a Novel SARS-CoV-2 Mpro Inhibitor Scaffold

A series of 3-phenyl-1,2,4-oxadiazole derivatives were identified as a new class of SARS-CoV-2 main protease (Mpro) inhibitors. Structure-activity relationship (SAR) studies led to the discovery of compound 16d, which demonstrated an IC50 value of 5.27 ± 0.26 μM against the target enzyme [1]. This establishes the 3-phenyl-1,2,4-oxadiazole core as a viable and novel starting point for antiviral drug development.

Antiviral SARS-CoV-2 Main Protease Inhibitor

High-Value Application Scenarios for 3-Phenyl-1,2,4-oxadiazole (CAS 5157-62-0) in R&D and Procurement


Lead Optimization for CNS Therapeutics Targeting GPCRs

The 3-phenyl-1,2,4-oxadiazole scaffold is a validated core for developing potent and orally bioavailable GPCR modulators. The successful development of 5-substituted derivatives as histamine H3 receptor antagonists with in vivo activity (e.g., compound 14bb) demonstrates the scaffold's ability to deliver CNS-active drug candidates . Procurement of the parent compound or key intermediates is justified for SAR campaigns focused on optimizing potency, selectivity, and brain penetration for this and related targets.

Building a Focused Library for Antiviral Drug Discovery

The recent identification of a novel SARS-CoV-2 Mpro inhibitor series based on the 3-phenyl-1,2,4-oxadiazole core (with lead compound 16d showing an IC50 of 5.27 μM) provides a strong rationale for creating a focused library around this scaffold [1]. Procurement of diverse 3-phenyl-1,2,4-oxadiazole building blocks enables rapid exploration of SAR and the generation of novel intellectual property in the high-demand field of antiviral research.

Systematic Bioisosteric Replacement to Improve ADMET Properties

Medicinal chemistry teams aiming to replace ester or amide groups to improve metabolic stability or lipophilicity should consider 3-phenyl-1,2,4-oxadiazole as a primary option. The systematic comparison of 1,2,4- and 1,3,4-oxadiazoles provides clear, quantitative guidance [2]. For projects where higher lipophilicity (by ~10-fold) and a specific metabolic/hERG profile are desired, the 1,2,4-isomer is the preferred choice over the more commonly used 1,3,4-isomer. This is a rational, data-driven design choice, not an arbitrary selection.

Benchmarking New Heterocyclic Cores in Metabolic Disease Programs

For projects targeting metabolic enzymes like DGAT1, the 3-phenyl-1,2,4-oxadiazole core serves as a crucial comparator to benchmark novel heterocyclic scaffolds. The direct comparison data with 3-phenylisoxazole and 5-phenyloxazole series provides a valuable reference point for assessing the trade-off between in vitro potency, in vivo efficacy, and aqueous solubility [3]. Procuring and evaluating this core can provide a rapid assessment of a new scaffold's potential for success in this therapeutic area.

Quote Request

Request a Quote for 3-Phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.